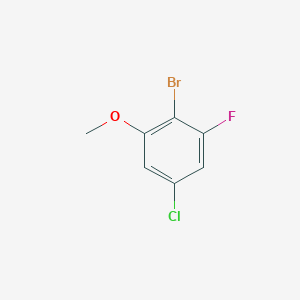
Cinnoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline-7-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of cinnoline, which is a pale yellow solid first discovered by Von Richter in 1883 . Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnoline-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Another method includes the dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . The Widman–Stoermer synthesis is also a classic method for synthesizing cinnoline derivatives, involving the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and sustainable catalysts is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Cinnoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2) and nitrous acid (HNO2).
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
Cinnoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of cinnoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Cinnoline-7-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their pharmacological activities and chemical properties. For example:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Quinazolines: Exhibits anti-inflammatory and antitumor activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for further exploration and development.
Propiedades
Fórmula molecular |
C9H6N2O2 |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
cinnoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13) |
Clave InChI |
BGBYEABQWRVNAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


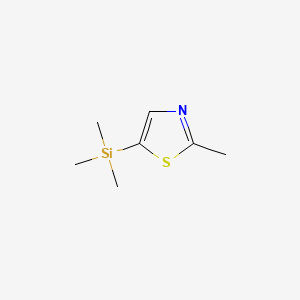
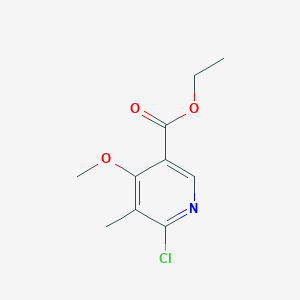
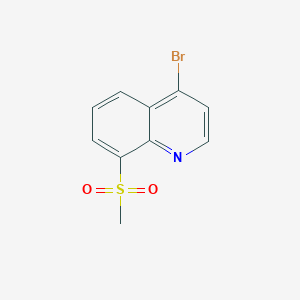

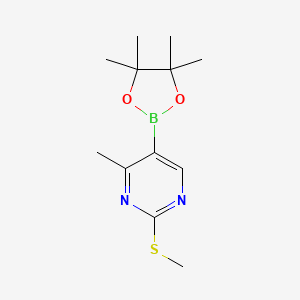
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)
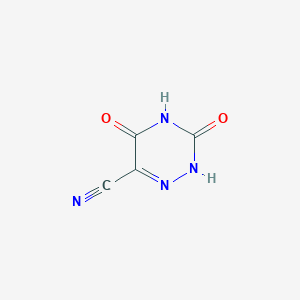
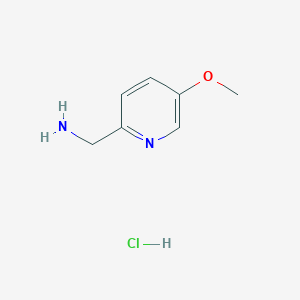
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)

